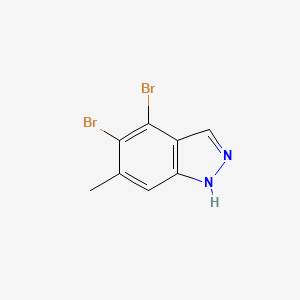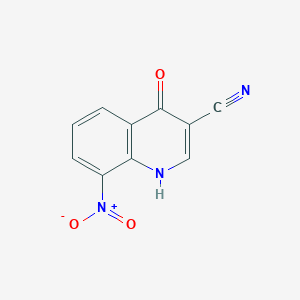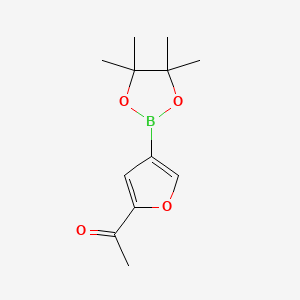
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)ethanone is an organic compound that features a furan ring substituted with a boronic ester group and an ethanone moiety. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
准备方法
The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan and pinacolborane.
Borylation Reaction: The furan ring undergoes a borylation reaction with pinacolborane in the presence of a palladium catalyst to form the boronic ester derivative.
Acylation: The boronic ester derivative is then subjected to an acylation reaction using an appropriate acylating agent to introduce the ethanone group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) are commonly used in these reactions.
Major Products: The major products formed include substituted furans, alcohol derivatives, and biaryl compounds.
科学研究应用
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)ethanone has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is explored for its potential in drug discovery and development, especially in the synthesis of biologically active molecules.
Medicine: Research is ongoing to investigate its role in the development of new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of advanced materials, including polymers and electronic devices, due to its unique electronic properties.
作用机制
The mechanism by which 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)ethanone exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, depending on its application.
Pathways Involved: In synthetic chemistry, it participates in catalytic cycles involving palladium catalysts. In biological systems, it may modulate specific biochemical pathways, although detailed studies are required to elucidate these mechanisms fully.
相似化合物的比较
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl)ethanone can be compared with other boronic ester derivatives:
Similar Compounds: Examples include 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Uniqueness: The presence of the furan ring and ethanone group in this compound imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis and materials science.
This comprehensive overview highlights the significance of this compound in various fields of research and industry. Its unique structure and reactivity make it a versatile compound with numerous applications.
属性
分子式 |
C12H17BO4 |
|---|---|
分子量 |
236.07 g/mol |
IUPAC 名称 |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furan-2-yl]ethanone |
InChI |
InChI=1S/C12H17BO4/c1-8(14)10-6-9(7-15-10)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 |
InChI 键 |
IDCJMIFTSOEXOR-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=COC(=C2)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



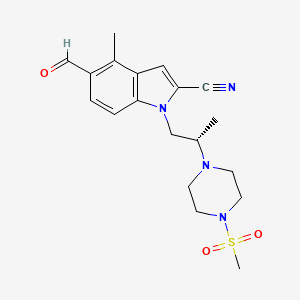
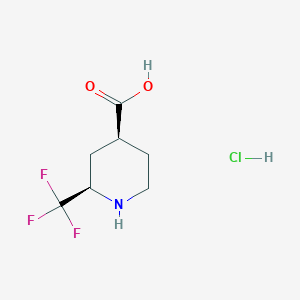
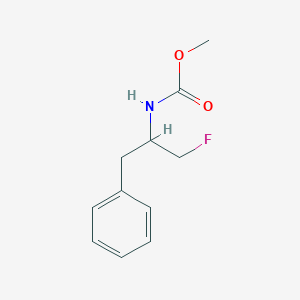
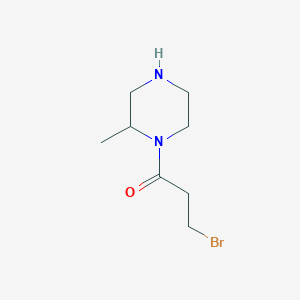
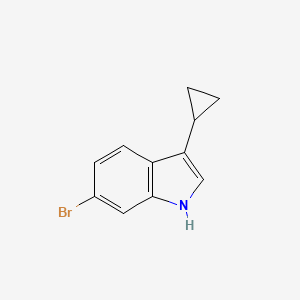
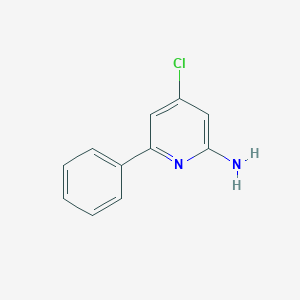

![1,7-Diazaspiro[4.5]decan-6-one, 1-methyl-](/img/structure/B13922451.png)
![2,5-Dihexyl-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13922465.png)
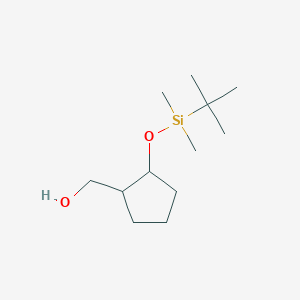
![Benzyl methyl(2-methylenespiro[3.5]nonan-7-yl)carbamate](/img/structure/B13922471.png)
